4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine is a heterocyclic compound that features both oxazole and morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-hydroxy amides with reagents like Deoxo-Fluor® to form oxazolines, which can then be oxidized to oxazoles . The reaction conditions often include room temperature and the use of manganese dioxide as a catalyst for the oxidation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Nucleophilic substitution reactions where the oxazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and other oxidizing agents are commonly used for converting oxazolines to oxazoles.
Nucleophiles: Butyl-lithium and other nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and oxazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antibacterial, and antiviral activities.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine involves its interaction with specific molecular targets. For instance, oxazole derivatives are known to bind to enzymes and receptors through non-covalent interactions, influencing various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A five-membered ring containing oxygen and nitrogen atoms, known for its biological activities.
Isoxazole: Similar to oxazole but with different positioning of the oxygen and nitrogen atoms.
Oxadiazole: Another heterocyclic compound with a wide range of biological activities.
Uniqueness
4-(4,5-Dihydro-1,3-oxazol-2-yl)morpholine is unique due to the presence of both oxazole and morpholine rings, which can confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
65972-69-2 |
---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-(4,5-dihydro-1,3-oxazol-2-yl)morpholine |
InChI |
InChI=1S/C7H12N2O2/c1-4-11-7(8-1)9-2-5-10-6-3-9/h1-6H2 |
InChI Key |
ICFHSWCDTICIIC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.